eNOS Inhibitory Potency: 2.8-Fold More Potent Than L-NAME
2-(Cyclohexylamino)-5-nitrobenzonitrile inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in an insect SF9 cell expression system . In comparison, the widely used reference eNOS inhibitor L-NAME (NG-Nitro-L-arginine methyl ester) exhibits an IC50 of 500 nM under comparable enzymatic assay conditions . This represents approximately 2.8-fold greater inhibitory potency for the target compound. Against L-NIO, another established NOS inhibitor with an eNOS IC50 of 3,900 nM (bovine enzyme) , the potency advantage exceeds 21-fold.
| Evidence Dimension | eNOS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 180 nM (human eNOS, SF9 cells) |
| Comparator Or Baseline | L-NAME: 500 nM (eNOS); L-NIO: 3,900 nM (bovine eNOS) |
| Quantified Difference | 2.8-fold more potent vs L-NAME; 21.7-fold more potent vs L-NIO |
| Conditions | Target: recombinant human eNOS in insect SF9 cells (BindingDB/ChEMBL assay). L-NAME: enzymatic eNOS inhibition assay. L-NIO: bovine eNOS enzymatic assay. |
Why This Matters
For laboratories designing eNOS-targeted experiments, this compound offers substantially greater potency than the two most commonly procured reference inhibitors, enabling lower working concentrations, reduced solvent burden, and potentially fewer off-target liabilities at equivalent target engagement.
- [1] BindingDB Entry BDBM50372207 (ChEMBL CHEMBL272708). IC50 = 180 nM. Human eNOS expressed in insect SF9 cells. View Source
- [2] Anjiechem. L-NIO (hydrochloride). IC50: 1.7, 3.9, and 3.9 μM for nNOS (rat), eNOS (bovine), and iNOS (mouse), respectively. Retrieved from https://www.anjiechem.com/goods-27864.html View Source
